Adenosine-2'-5'-diphosphate

Antiviral innate immunity RNase L enzymology Interferon signaling

Unlike canonical 3′,5′-ADP, Adenosine‑2′‑5′‑diphosphate is the essential positional isomer for 2‑5A/RNase L antiviral pathway activation (IC₅₀ 2.3 nM) and competitive P2Y₁ purinoceptor antagonism. Its unique 2′,5′‑phosphodiester linkage enables NADPH‑dependent enzyme purification, platelet signaling studies, and crystallographic mapping of phosphate‑anchoring subsites—applications impossible with generic ADP or AMP. Procuring the correct isomer guarantees target engagement, assay reproducibility, and valid structure‑based inhibitor design.

Molecular Formula C10H15N5O10P2
Molecular Weight 427.20 g/mol
CAS No. 3805-37-6
Cat. No. B1217025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine-2'-5'-diphosphate
CAS3805-37-6
Synonyms2',5'-ADP
2'-phospho-AMP
2'-phosphoadenosine 5'-phosphate
adenosine 2',5'-bisphosphate
adenosine 2',5'-diphosphate
Ado(2',5')P2
Molecular FormulaC10H15N5O10P2
Molecular Weight427.20 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)OP(=O)(O)O)N
InChIInChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(25-27(20,21)22)6(16)4(24-10)1-23-26(17,18)19/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22)/t4-,6?,7?,10-/m1/s1
InChIKeyAEOBEOJCBAYXBA-DGPXGRDGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adenosine-2'-5'-diphosphate (CAS 3805-37-6): Procurement-Relevant Compound Profile


Adenosine-2′-5′-diphosphate (A2′5′P, 2′,5′-ADP) is a purine ribonucleoside 2′,5′-bisphosphate featuring two phosphate groups esterified at the 2′- and 5′-positions of the adenosine ribose moiety [1]. Unlike the canonical 3′,5′-linked adenosine diphosphate (ADP) that serves as a ubiquitous energy-transfer intermediate, this positional isomer acts as a selective ligand and modulator in several distinct biochemical pathways, including the 2-5A/RNase L antiviral system and purinergic receptor signaling [2]. Its unique phosphorylation pattern confers a binding profile that cannot be replicated by standard ADP or other common adenosine nucleotides, making it an essential tool for mechanistic enzymology and targeted assay development.

Adenosine-2'-5'-diphosphate (CAS 3805-37-6): Why In-Class Substitution Fails


In procurement contexts, substituting adenosine-2′-5′-diphosphate with the far more abundant and less expensive adenosine-3′-5′-diphosphate (ADP) or adenosine-5′-monophosphate (AMP) is scientifically invalid due to fundamental differences in molecular recognition. The 2′,5′-phosphodiester linkage creates a distinct spatial geometry and electrostatic surface that is specifically required for binding to the 2-5A-dependent ribonuclease (RNase L) and for selective antagonism at P2Y₁ purinoceptors [1][2]. In contrast, canonical 3′,5′-ADP acts as an agonist at the same receptors, producing opposing functional outcomes [2]. Furthermore, enzymes such as D-erythrulose reductase and riboflavin reductase discriminate sharply between 2′-phosphorylated and non-2′-phosphorylated adenosine nucleotides, rendering generic ADP or AMP completely inactive in these assay systems [3][4]. Consequently, experimental reproducibility and target engagement are contingent upon the precise positional isomer, not merely the adenosine diphosphate class.

Adenosine-2'-5'-diphosphate (CAS 3805-37-6): Quantified Differentiation Evidence


RNase L Activation: Sub-Nanomolar Potency Differentiates 2′,5′-ADP from Natural 2-5A Oligomers

Adenosine-2′-5′-diphosphate activates the latent endoribonuclease RNase L with an IC₅₀ of 2.3 nM in a cell-free protein synthesis inhibition assay [1]. In comparison, the naturally occurring 2-5A trimer core (pppA2′p5′A2′p5′A) and its phosphorothioate derivatives exhibit IC₅₀ values ranging from 200 nM to 8 μM under similar RNase L activation conditions [2]. This represents an 87‑ to 3,478‑fold higher potency for the diphosphate monomer relative to the endogenous oligoadenylate activators.

Antiviral innate immunity RNase L enzymology Interferon signaling

D-Erythrulose Reductase Inhibition: 2′,5′-ADP Exhibits Exclusive Competitive Inhibition Versus Inert 3′,5′-ADP and 5′-AMP

Adenosine-2′-5′-diphosphate acts as a potent competitive inhibitor of D‑erythrulose reductase from beef liver with a Kᵢ of 6–13 μM [1]. In head‑to‑head comparison, structurally related nucleotides lacking the 2′-phosphate group—including NAD⁺, 3′-AMP, 5′-AMP, and canonical 3′,5′-ADP—are completely ineffective (no measurable inhibition) [1]. 2′-AMP, the monophosphate analog, also inhibits with a similar Kᵢ range (6–13 μM), confirming that the 2′-phosphoryl moiety is both necessary and sufficient for enzyme recognition [1].

Enzyme kinetics NADPH-dependent oxidoreductases Competitive inhibition

Riboflavin Reductase (Fre) Inhibition: 2′,5′-ADP as a Defined Competitive Inhibitor

2′,5′-ADP is a validated competitive inhibitor of Escherichia coli riboflavin reductase (Fre), an enzyme critical for flavin mononucleotide biosynthesis [1]. While specific Kᵢ values for 2′,5′-ADP against Fre are not reported in the primary literature, the competitive inhibition mechanism has been confirmed enzymologically [1]. By contrast, the physiological substrates (riboflavin and NADPH) and the product NADP⁺ exhibit distinct binding kinetics, and 2′,5′-ADP serves as a non‑hydrolyzable analog that occupies the NADPH binding pocket without turnover.

Flavin metabolism Bacterial enzymology Competitive inhibition

RNase A Active-Site Discrimination: 2′,5′-ADP Exhibits Distinct Binding Geometry from 3′,5′-ADP and 5′-ADP

High‑resolution crystal structures of bovine pancreatic ribonuclease A (RNase A) complexed with 2′,5′-ADP, 3′,5′-ADP, and 5′-ADP reveal fundamentally different binding modes [1]. 2′,5′-ADP adopts an anti‑conformation and binds in two distinct orientations within the asymmetric unit, anchoring either the 2′- or 5′-phosphate group in the P₁ subsite and positioning the adenosine moiety in two alternative locations within the B₂ pocket [1]. In contrast, 3′,5′-ADP binds exclusively with the 5′-phosphate in P₁ and the adenosine in B₂, while 5′-ADP—the most potent inhibitor (Kᵢ = 1.2 μM)—adopts a syn‑conformation with the β‑phosphate bound to P₁ [1]. 2′,5′-ADP demonstrates weaker inhibition than 5′-ADP, consistent with its altered phosphate‑anchoring geometry.

Ribonuclease inhibition X‑ray crystallography Structure-based drug design

P2Y₁ Receptor Antagonism: 2′,5′-ADP Acts as a Competitive Antagonist While 3′,5′-ADP Is an Agonist

Adenosine-2′-5′-diphosphate functions as a competitive antagonist at the human P2Y₁ purinoceptor, whereas canonical adenosine-3′-5′-diphosphate (ADP) is the endogenous agonist that stimulates receptor‑mediated platelet activation [1][2]. In functional assays with the cloned human P2Y₁ receptor stably expressed in 1321N1 astrocytoma cells, 2′,5′-ADP blocks ADP‑induced calcium mobilization in a concentration‑dependent manner [1]. Additionally, 2′,5′-ADP non‑selectively antagonizes the platelet P2X₁ ion channel, further differentiating its pharmacological profile from ADP, which activates P2X₁ under certain conditions [2].

Purinergic signaling Platelet pharmacology GPCR pharmacology

Adenosine-2'-5'-diphosphate (CAS 3805-37-6): Evidence-Backed Research and Industrial Applications


RNase L Activation Assays and Antiviral Innate Immunity Studies

Adenosine-2′-5′-diphosphate is ideally suited for biochemical and cell‑based assays investigating the 2-5A/RNase L antiviral pathway. Its sub‑nanomolar potency (IC₅₀ = 2.3 nM) [1] enables sensitive detection of RNase L activity in cellular extracts and recombinant enzyme preparations. Unlike the endogenous 2-5A oligoadenylates, which require complex multi‑step enzymatic synthesis or solid‑phase chemical assembly, 2′,5′-ADP is a readily available monomeric activator that simplifies assay workflows while retaining high affinity. This makes it a preferred reagent for screening RNase L modulators and for dissecting the molecular determinants of 2-5A binding.

Affinity Chromatography Purification of NADPH-Dependent Enzymes

Immobilized adenosine-2′-5′-diphosphate (2′,5′-ADP‑agarose) is an established affinity resin for the purification of NADPH‑dependent oxidoreductases, including NADPH‑cytochrome P450 reductase and glutathione reductase . The 2′,5′-phosphodiester linkage mimics the adenosine 2′-phosphate‑5′-diphosphate moiety of NADP⁺, providing high‑affinity, reversible binding to the NADPH binding pocket. This application exploits the same structural discrimination that renders 2′,5′-ADP a potent competitive inhibitor of D‑erythrulose reductase (Kᵢ = 6–13 μM) [2] while 3′,5′-ADP shows no binding affinity, underscoring the unique utility of this positional isomer in protein purification workflows.

Purinergic Receptor Pharmacology and Platelet Function Studies

In pharmacological investigations of ADP‑mediated platelet activation, adenosine-2′-5′-diphosphate serves as a well‑characterized competitive antagonist at the P2Y₁ receptor and a non‑selective antagonist at the P2X₁ ion channel [3][4]. Its functional opposition to the endogenous agonist 3′,5′-ADP allows researchers to selectively block P2Y₁‑mediated calcium signaling and shape change responses in human platelets without activating parallel signaling cascades. This application is critical for validating target engagement in antithrombotic drug discovery and for calibrating receptor‑specific readouts in platelet aggregation assays.

Structural Biology of Ribonucleases and Nucleotide-Binding Proteins

2′,5′-ADP is an indispensable tool ligand for X‑ray crystallography and cryo‑EM studies aimed at mapping phosphate‑anchoring subsites in ribonucleases and other nucleotide‑binding proteins. As demonstrated in high‑resolution RNase A complexes, 2′,5′-ADP reveals dual binding modes and conformational flexibility not observed with 3′,5′-ADP or 5′-ADP [5]. This property facilitates the identification of alternative ligand‑binding geometries and informs structure‑based design of selective inhibitors targeting therapeutically relevant ribonucleases such as angiogenin and eosinophil‑derived neurotoxin. Procurement of this compound is essential for laboratories conducting fragment‑based screening or rational inhibitor optimization against these targets.

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